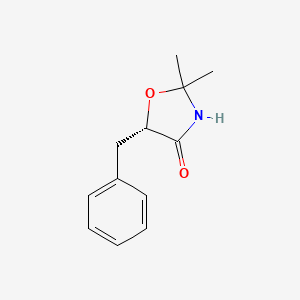

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C12H15NO2/c1-12(2)13-11(14)10(15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

BFHLIINJXCWHCN-JTQLQIEISA-N |

Isomeric SMILES |

CC1(NC(=O)[C@@H](O1)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1(NC(=O)C(O1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chiral β-Amino Alcohols with Carbonyl Sources

A common approach involves cyclization of chiral β-amino alcohols with carbonyl reagents such as phosgene or its safer equivalents (triphosgene or carbonyldiimidazole) to form the oxazolidinone ring.

- Starting materials: (S)-phenylglycinol or other chiral β-amino alcohols bearing the benzyl group.

- Cyclization: Reaction with phosgene or triphosgene under controlled temperature (0–25 °C) in inert solvents like dichloromethane or tetrahydrofuran.

- Outcome: Formation of the oxazolidinone ring with retention of stereochemistry at the 5-position.

- Installation of 2,2-dimethyl groups: This can be achieved by using appropriate ketone or aldehyde precursors during ring closure or by alkylation of the oxazolidinone intermediate.

This method is well-documented for producing oxazolidinones with high enantiomeric excess and good yields.

Alkylation of Oxazolidinone Intermediates

Another method involves the alkylation of preformed oxazolidinones at the 5-position:

- Precursor: 2,2-dimethyl-1,3-oxazolidin-4-one.

- Alkylation reagent: Benzyl halides (e.g., benzyl chloride or benzyl bromide).

- Base: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., THF).

- Conditions: Low temperature to control regio- and stereoselectivity.

- Result: Introduction of the benzyl group at the 5-position with stereochemical control.

This approach allows for modular synthesis and late-stage functionalization.

Asymmetric Synthesis via Mukaiyama–Michael Addition

Recent literature reports the use of asymmetric Mukaiyama–Michael addition reactions to prepare chiral oxazolidinone derivatives:

- Catalyst: Chiral imidazolidinone salts derived from (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one.

- Reaction: Addition of silylketene acetals to α,β-unsaturated aldehydes in the presence of water and acetone as solvents.

- Temperature: Controlled low temperatures (e.g., −78 °C) to enhance stereoselectivity.

- Purification: Silica gel chromatography.

- Advantages: High stereoselectivity and mild conditions.

This method is more indirect but useful for preparing functionalized oxazolidinone derivatives.

Detailed Research Findings and Data

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Cyclization with phosgene | (S)-β-amino alcohol, phosgene, DCM, 0–25 °C | 80–95 | >98% ee | Industrially scalable, robust |

| Alkylation of oxazolidinone | 2,2-dimethyl-oxazolidinone, benzyl chloride, NaH, THF, 0 °C | 70–85 | High | Requires careful temperature control |

| Mukaiyama–Michael addition | Chiral imidazolidinone salt, silylketene acetal, acetone/H2O, −78 °C | 60–90 | Excellent | Useful for functionalized derivatives |

Notes on Industrial Scale Preparation

- Patents describe eco-friendly, cost-effective, and reproducible processes for oxazolidinone derivatives, emphasizing solvent choice (ethers, alcohols, ketones, water mixtures) and inorganic bases to optimize yield and purity.

- Reaction monitoring by TLC and HPLC ensures high stereochemical purity.

- Recrystallization from appropriate solvents (acetone, water mixtures) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted oxazolidinones, while reduction can produce amino alcohols.

Scientific Research Applications

Anticoagulant Development

One notable application of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one is its structural relationship with rivaroxaban, a novel anticoagulant. Rivaroxaban is utilized for the prevention of venous thromboembolism in patients undergoing elective surgeries. The oxazolidinone framework is critical for its biological activity, highlighting the importance of this compound as a precursor or intermediate in drug design and synthesis processes .

Organocatalysis

The compound has been explored as a catalyst in various organic transformations due to its ability to facilitate enantioselective reactions. For instance, it has been used in the development of enantioselective Diels-Alder reactions, which are crucial for synthesizing complex organic molecules with high stereochemical fidelity .

Synthesis of Bioactive Compounds

This compound serves as an important building block in the synthesis of various bioactive compounds. Its versatility allows chemists to modify its structure to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Reaction Mechanisms

The compound has been investigated for its role in catalytic mechanisms involving nucleophilic additions to carbonyl compounds. Its ability to stabilize transition states makes it an attractive candidate for further research into new catalytic pathways .

Data Tables

Case Study 1: Rivaroxaban Synthesis

In a study focused on the synthesis of rivaroxaban, researchers utilized this compound as an intermediate compound. The process demonstrated the efficiency and effectiveness of using oxazolidinones in pharmaceutical applications, contributing to the development of safer anticoagulants with fewer side effects compared to traditional therapies .

Case Study 2: Enantioselective Catalysis

A research project investigated the use of this compound in organocatalytic reactions. The findings indicated that this compound significantly enhanced the enantioselectivity of Diels-Alder reactions, allowing for the synthesis of complex cyclic structures that are difficult to achieve through conventional methods .

Mechanism of Action

The mechanism of action of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which direct the course of chemical reactions to favor the formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The following oxazolidinone derivatives exhibit structural similarities but differ in substituents, stereochemistry, or ring modifications:

Key Observations:

- Ring Position and Reactivity : The position of the carbonyl group (oxazolidin-4-one vs. -2-one) alters electronic properties. For example, oxazolidin-4-ones are more electron-deficient, enhancing their role in stabilizing transition states during catalysis .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in or CF3 in ) increase electrophilicity, whereas benzyl groups (as in the target compound) balance steric bulk and π-π interactions for substrate binding .

- Stereochemical Impact : The 5S configuration in the target compound is crucial for enantioselectivity, as seen in its superior performance compared to racemic analogs in asymmetric reactions .

Key Findings:

- The oxazolidinone scaffold provides greater rigidity than imidazolidinones, reducing conformational flexibility and improving stereocontrol .

- Thioxothiazolidinones (e.g., ) exhibit lower catalytic efficiency due to sulfur’s reduced electronegativity compared to oxygen, limiting their use in high-demand reactions .

Target Compound:

- Synthesized via enantioselective routes from L-phenylalanine, with yields >80% under optimized conditions .

- Key step: Cyclization of intermediate amines with carbonyl reagents to form the oxazolidinone ring .

Analogs:

Biological Activity

(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one, with the CAS number 89053-55-4, is a member of the oxazolidinone family, which has garnered attention due to its biological activities. This compound exhibits a range of pharmacological properties that are significant in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.25 g/mol. The structure comprises a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 89053-55-4 |

| LogP | 1.809 |

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of oxazolidinones possess significant antibacterial properties against Gram-positive bacteria. In particular, compounds with a benzyl group have shown enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antihyperglycemic Activity

A notable case study explored the antihyperglycemic effects of oxazolidinone derivatives. The study synthesized various oxazolidinones and assessed their impact on glucose levels in diabetic models. Results indicated that this compound significantly reduced blood glucose levels when administered to diabetic rats, suggesting potential for managing diabetes .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of protein synthesis in bacteria by binding to the ribosomal RNA. This action disrupts the translation process essential for bacterial growth and replication .

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study evaluated various oxazolidinone derivatives against standard bacterial strains. This compound was found to have a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus .

- Diabetes Management : In an experimental model involving streptozotocin-induced diabetic rats, administration of this compound resulted in a significant decrease in fasting blood glucose levels from 250 mg/dL to 150 mg/dL over a period of four weeks .

Q & A

Q. What synthetic routes are available for preparing (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous oxazolidinones are prepared by reacting 5-substituted intermediates with amines or aldehydes under reflux in acetic acid (AcOH). Key parameters include:

- Reaction Time : 6–12 hours under reflux ().

- Workup : Neutralization with NaHCO₃ and precipitation in water ().

- Yield Optimization : Control of stoichiometry (1:1 molar ratio of reactants) and temperature (reflux vs. room temperature) is critical. For instance, yields of 73–81% were achieved for related quinoxalinones ().

Q. Example Reaction Conditions :

| Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxazolidinone + 1,2-diamine | AcOH | Reflux | 6–12h | 73–81% |

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in a cool, dry place away from oxidizers.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. For example, oxazolidinone derivatives show distinct shifts for methyl groups (δ 1.75–2.58 ppm) and aromatic protons (δ 7.07–7.32 ppm) ().

- LC-MS : Determines molecular weight and purity. Use electrospray ionization (ESI) with m/z matching the calculated molecular ion .

- X-ray Crystallography : Resolve absolute stereochemistry using programs like SHELXL ().

Advanced Research Questions

Q. How can the stereochemical integrity of the (5S) configuration be validated during synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement. The Flack parameter () or twin refinement (e.g., using SHELXE) can confirm enantiopurity.

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients to separate enantiomers.

- Optical Rotation : Compare experimental [α]D values with literature data for stereochemical consistency .

Q. What strategies resolve data contradictions in crystallographic refinement of oxazolidinone derivatives?

- Methodological Answer :

- Handling Twinning : Use SHELXE to model twinned data via the Hooft or Flack parameter ().

- Centrosymmetric Ambiguities : Apply the x parameter (incoherent scattering model) to avoid false chirality assignments in near-centrosymmetric structures .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer :

- Steric Control : The benzyl group directs nucleophilic attacks to specific positions, enabling enantioselective alkylation or acylation.

- Case Study : In quinoxalinone synthesis, the oxazolidinone reacts with 1,2-diamines to form fused heterocycles ().

- Removal : Cleave the auxiliary under mild acidic conditions (e.g., LiOH/THF/H₂O) without racemization .

Q. What mechanistic insights explain the reactivity of this oxazolidinone in forming heterocyclic fused systems?

- Methodological Answer :

- Nucleophilic Attack : The oxazolidinone’s carbonyl group reacts with amines (e.g., 1,2-diaminebenzenes) to form imine intermediates.

- Cyclization : Acidic conditions (e.g., AcOH) promote dehydration and cyclization into quinoxalinones ().

- Kinetic Control : Shorter reaction times (6 hours) favor intermediate formation, while extended times (12 hours) drive cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.